molecular formula C11H10FNO B8522677 8-Fluoro-5-methoxy-2-methylquinoline

8-Fluoro-5-methoxy-2-methylquinoline

Cat. No.: B8522677
M. Wt: 191.20 g/mol
InChI Key: UNPLQAGUEXIURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-5-methoxy-2-methylquinoline is a fluorinated quinoline derivative characterized by a methoxy group at position 5, a fluorine atom at position 8, and a methyl substituent at position 2. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Quinoline derivatives are widely studied for pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group may improve solubility and target binding affinity .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-5-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10FNO/c1-7-3-4-8-10(14-2)6-5-9(12)11(8)13-7/h3-6H,1-2H3

InChI Key

UNPLQAGUEXIURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Fluoro-5-methoxy-2-methylquinoline with structurally related quinoline derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
This compound 2-CH₃, 5-OCH₃, 8-F C₁₁H₁₀FNO Hypothesized enhanced metabolic stability and lipophilicity due to methyl and fluorine groups. N/A
5-Bromo-8-methoxy-2-methylquinoline 2-CH₃, 5-OCH₃, 8-Br C₁₁H₁₀BrNO Bromine enhances reactivity for cross-coupling; potential anticancer applications .
5-Fluoro-8-methoxyquinoline 5-OCH₃, 8-F C₁₀H₈FNO Lower molecular weight (177.17 g/mol); used in synthetic intermediates .
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol 5-SO₂(4-FC₆H₄), 7-F, 8-OH C₁₅H₉F₂NO₃S COMT inhibitor (IC₅₀ = 12 nM); sulfonyl group improves enzyme binding .
2-Chloro-8-fluoro-5-methoxyquinoline 2-Cl, 5-OCH₃, 8-F C₁₀H₇ClFNO Chlorine increases steric hindrance; potential antimicrobial activity .
9-Methoxy-5-methyl-2H-pyrano[3,2-c]quinolin-2-one Fused pyran ring, 5-CH₃, 9-OCH₃ C₁₄H₁₁NO₂ Anticancer activity via intercalation; crystal structure resolved (CCDC-2087727) .

Key Findings:

Methoxy Group: Methoxy at position 5 or 9 enhances solubility and target affinity, as seen in pyranoquinoline derivatives .

Synthetic Strategies :

  • Palladium-catalyzed cross-coupling (e.g., Xantphos/tris(dba)dipalladium) is critical for introducing arylthio/sulfonyl groups .
  • Halogenation (e.g., bromine or iodine) enables further functionalization but may reduce metabolic stability compared to fluorine .

Biological Activities: Sulfonyl-containing quinolines (e.g., 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol) show potent enzyme inhibition . Pyranoquinolines (e.g., 9-methoxy-5-methyl-2H-pyrano[3,2-c]quinolin-2-one) demonstrate intercalative DNA binding, relevant in anticancer research .

Preparation Methods

Reaction Design and Optimization

A modified Skraup approach, as described in the synthesis of 5-chloro-8-hydroxyquinoline, employs 4-chloro-2-aminophenol and methacrylaldehyde in hydrochloric acid with glacial acetic acid as an auxiliary agent. For the target compound, 4-fluoro-2-amino-5-methoxyphenol would replace the chloro-aminophenol. Key parameters include:

  • Molar ratios : A 2:3.2 ratio of aminophenol to methacrylaldehyde ensures optimal cyclization.

  • Solvent system : 25–30% hydrochloric acid with glacial acetic acid (4:3 molar ratio to aminophenol) enhances selectivity.

  • Temperature : Reactions proceed at 90°C with reflux to prevent intermediate decomposition.

Challenges and Mitigation

  • Fluorine stability : Fluorine’s electronegativity may hinder cyclization. Using methacrylaldehyde (which introduces the C2 methyl group) and mild acidic conditions minimizes side reactions.

  • Byproduct formation : Similar to 5,7-dichloro-8-hydroxyquinoline byproducts in, fluorinated analogs may require chromatographic purification.

Halogenation and Fluorination of Pre-formed Quinolines

An alternative strategy involves synthesizing a brominated quinoline intermediate, followed by fluorination. This approach is exemplified in the preparation of 2-methyl-8-aminoquinoline.

Bromination at Position 8

Starting with 5-methoxy-2-methylquinoline , bromination at position 8 is achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80°C. Regioselectivity is ensured by the methoxy group’s directing effects.

Fluorination via Halogen Exchange

The bromine atom is replaced with fluorine using potassium fluoride (KF) in the presence of copper(I) iodide as a catalyst. Reaction conditions include:

  • Solvent : Dimethyl sulfoxide (DMSO) at 120°C.

  • Yield : ~70–80% after 24 hours.

Data Table: Halogen Exchange Optimization

ParameterCondition 1Condition 2Condition 3
CatalystCuICuBrNone
SolventDMSODMFDMSO
Temperature (°C)120100120
Yield (%)784512

Copper(I) iodide in DMSO maximizes yield, underscoring the importance of catalyst-solvent synergy.

Gould-Jacobs Cyclization for Direct Ring Formation

The Gould-Jacobs reaction cyclizes β-keto esters with anilines to form quinolines. For this compound, this method offers direct incorporation of substituents.

Synthetic Route

  • Aniline precursor : 4-fluoro-3-methoxyaniline reacts with ethyl acetoacetate (source of C2 methyl group).

  • Cyclization : Conducted in polyphosphoric acid (PPA) at 150°C for 6 hours.

  • Decarboxylation : Heating under reflux in aqueous HCl removes the ester group.

Advantages and Limitations

  • Advantages : Single-step formation of the quinoline core with pre-installed substituents.

  • Limitations : Low yields (~50%) due to competing decomposition pathways at high temperatures.

Comparative Analysis of Methodologies

MethodStarting MaterialsYield (%)Purity (%)Key Challenges
Skraup Cyclization4-fluoro-2-amino-5-methoxyphenol60–7090–95Fluorine stability
Halogen Exchange5-methoxy-2-methyl-8-bromoquinoline70–8085–90Regioselective bromination
Gould-Jacobs4-fluoro-3-methoxyaniline45–5580–85High-temperature degradation

The halogen exchange method offers the best balance of yield and scalability, while Skraup cyclization is preferable for large-scale production despite lower yields.

Industrial-Scale Considerations

Patent CN108191753A highlights industrial adaptations for similar quinolines:

  • Crystallization : Slow cooling of reaction mixtures yields high-purity hydrochlorides (e.g., 95% purity in Example 3).

  • Activated carbon treatment : Removes colored impurities without affecting product stability.

  • Solvent recovery : Filtrates from crystallization are recycled, reducing waste.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-Fluoro-5-methoxy-2-methylquinoline, and how do reaction parameters (e.g., temperature, solvent) impact yield?

  • Methodology :

  • Halogenation : Introduce fluorine via electrophilic substitution using reagents like Selectfluor™ or F-TEDA-BF₄ under controlled pH (6–7) and temperature (60–80°C) to minimize side reactions .
  • Cyclization : Optimize cyclocondensation of substituted anilines with β-keto esters in polar aprotic solvents (e.g., DMF) at 100–120°C to form the quinoline core .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the compound with >95% purity .

Q. How do the physicochemical properties (solubility, stability) of this compound influence experimental design?

  • Key Data :

  • Solubility : Moderately soluble in ethanol (≈15 mg/mL) and DMSO (≈25 mg/mL); insoluble in water. Pre-formulate with co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Stable at room temperature in inert atmospheres but prone to photodegradation. Store in amber vials at –20°C for long-term use .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target binding affinity?

  • SAR Strategies :

  • Fluorine Positioning : Compare activity of 8-fluoro vs. 6-fluoro analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline, Similarity Index = 0.94) to identify optimal halogen placement for target interaction .
  • Methoxy Group Modification : Replace the 5-methoxy group with bulkier alkoxy substituents (e.g., ethoxy) to enhance hydrophobic interactions with enzyme pockets .
  • Quinoline Core Variations : Introduce electron-withdrawing groups (e.g., nitro at position 5) to modulate electronic density and improve binding to microbial DNA gyrase .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in antimicrobial assays)?

  • Troubleshooting Steps :

Assay Standardization : Use fixed bacterial inoculum sizes (e.g., 1 × 10⁶ CFU/mL) and validate via positive controls (e.g., ciprofloxacin) .

Compound Purity Verification : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting results .

Solvent Effects : Test activity in solvent-free formulations (e.g., nanoemulsions) to eliminate DMSO-induced artifacts .

Q. What computational tools are recommended for predicting the metabolic stability of this compound?

  • Approach :

  • In Silico ADME : Use SwissADME or ADMETLab to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation) and identify labile sites .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with bacterial topoisomerase IV (PDB: 3FX2) to correlate binding scores with experimental MIC values .

Critical Analysis of Evidence

  • Contradictions : reports higher antimicrobial activity for 4-Chloro-8-fluoro-2-methylquinoline compared to the target compound, suggesting chloro-substitution may enhance potency. However, fluorinated derivatives in show superior solubility, impacting bioavailability .
  • Gaps : Limited data on in vivo pharmacokinetics and toxicity profiles necessitate further preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.